Methyl 2-[bis(methylsulfonyl)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-[bis(methylsulfonyl)amino]-6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3N3O6S3/c1-30-16(25)13-10-4-5-23(14-11(18)6-9(7-22-14)17(19,20)21)8-12(10)31-15(13)24(32(2,26)27)33(3,28)29/h6-7H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGKYCZHAMIHNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)N(S(=O)(=O)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3N3O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[bis(methylsulfonyl)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following key components:
- Thieno[2,3-c]pyridine core : A bicyclic structure known for various biological activities.
- Bis(methylsulfonyl)amino group : This modification enhances solubility and bioactivity.
- Trifluoromethyl and chloro substituents : These halogenated groups can influence the compound's pharmacokinetics and potency.
Molecular Formula
The molecular formula is , indicating a relatively large and complex molecule.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Signaling Pathways : It has been suggested that compounds with similar structures can inhibit critical signaling pathways involved in cancer progression, such as the Hedgehog (Hh) signaling pathway. This pathway is often dysregulated in various cancers, making it a target for therapeutic intervention .
- Anticancer Properties : Preliminary studies have shown that derivatives of thieno[2,3-c]pyridine compounds can induce apoptosis in cancer cells. The ability to selectively target tumor cells while sparing normal cells is a crucial aspect of its potential use in oncology .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Study 1: Anticancer Activity
In a study investigating new anticancer compounds, researchers screened a library of drugs on multicellular spheroids and identified several promising candidates. Among these, compounds structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of the Hh signaling pathway and subsequent apoptosis induction .
Case Study 2: Inhibition of Hedgehog Signaling
Another study focused on the design of Hh pathway inhibitors for cancer treatment. Compounds similar to the target molecule were synthesized and tested for their ability to inhibit Hhat-mediated Shh palmitoylation. Results indicated that modifications in the thienopyridine structure could enhance inhibitory activity against Hh signaling, suggesting a viable pathway for drug development targeting this mechanism .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cells; inhibits Hh signaling |
| Anti-inflammatory | Potential to reduce inflammation in chronic conditions |
| Enzyme Inhibition | Targets specific enzymes involved in cancer progression |
Table 2: Structural Modifications and Their Effects
| Modification | Effect on Bioactivity |
|---|---|
| Addition of bis(methylsulfonyl) | Increased solubility and bioavailability |
| Trifluoromethyl group | Enhanced potency through improved pharmacokinetics |
| Chloro substituent | Potentially increases binding affinity to target sites |
Comparison with Similar Compounds
Table 1: Structural Comparison of Thieno[2,3-c]pyridine Derivatives
Key Observations:
- The 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety introduces halogen and electron-withdrawing groups, which may enhance binding affinity in hydrophobic pockets compared to phenyl or cyclohexyl substituents .
Bioactivity and Structure-Activity Relationships (SAR)
- PD 81,723 (): Exhibits dual activity as an allosteric enhancer of adenosine A1 receptor binding and competitive antagonist. The 3-(trifluoromethyl)phenyl group optimizes receptor interaction, while the thiophene core facilitates hydrogen bonding . The target compound’s pyridinyl substituent may mimic this behavior but with enhanced steric effects due to chlorine.
- Ethyl 2-amino-6-boc-...-carboxylate (): Limited bioactivity data, but the Boc group likely reduces reactivity compared to the target compound’s methylsulfonyl groups, impacting pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
